2,8-Dichloroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govfrontiersin.orgrsc.orgorientjchem.org Its structural framework is not only of interest for its chemical properties but also for its widespread presence in natural products and synthetic molecules with diverse biological activities. rsc.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the modulation of its pharmacological and physicochemical properties. frontiersin.orgscispace.com
The quinoline nucleus is widely regarded as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets with high affinity. nih.gov This characteristic has made it a recurring motif in the design of new therapeutic agents. nih.govnih.gov The ability of the quinoline scaffold to serve as a foundation for a multitude of biologically active compounds underscores its importance in medicinal chemistry. researchgate.net The flat and rigid conformation of the quinoline system, often with an unsaturated ethylene (B1197577) linker to other rings, contributes to its ability to interact with biological macromolecules. benthamdirect.com
The applications of quinoline derivatives in drug discovery are extensive and well-documented. orientjchem.orgnih.gov This scaffold is a key component in a variety of approved drugs and clinical candidates. nih.gov The broad spectrum of biological activities associated with quinoline derivatives includes:
Anticancer: Quinoline-based compounds have shown significant potential in oncology by inhibiting cancer cell proliferation, inducing apoptosis, and targeting various signaling pathways. nih.govorientjchem.orgresearchgate.netekb.eg
Antimalarial: Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the treatment of malaria. rsc.orgnih.gov Research continues to explore new quinoline-based antimalarials to combat drug-resistant strains. nih.gov
Antibacterial and Antifungal: The quinoline scaffold is present in numerous antibacterial and antifungal agents, demonstrating its utility in combating infectious diseases. nih.govrsc.org
Anti-inflammatory: Certain quinoline derivatives have exhibited potent anti-inflammatory properties, with some showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org
Antiviral: The development of quinoline-based antiviral agents is an active area of research, with some derivatives showing promising activity against various viruses. nih.gov
The following table provides a summary of some quinoline-based drugs and their therapeutic applications.
| Drug Name | Therapeutic Application |
| Chloroquine | Antimalarial, Antirheumatic |
| Quinine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Topotecan | Anticancer |
| Camptothecin | Anticancer |
| Bedaquiline | Antitubercular |
Overview of 2,8-Dichloroquinoline within Quinoline Chemistry
Within the vast family of quinoline derivatives, this compound emerges as a significant intermediate in organic synthesis. Its chemical structure, featuring chlorine atoms at the 2 and 8 positions of the quinoline ring, imparts distinct reactivity that has been exploited in various academic research endeavors.
One of the notable applications of this compound is as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 2,3,8-trisubstituted quinolines with potential antimalarial activity. scielo.br In a specific synthetic route, this compound was treated with lithium diisopropylamide (LDA) followed by dimethylformamide (DMF) to introduce a formyl group at the 3-position, yielding This compound-3-carbaldehyde (B128673). scielo.br This aldehyde derivative serves as a versatile building block for further chemical modifications.
The reactivity of the chlorine atoms in this compound has been a subject of investigation, particularly in palladium-catalyzed amination reactions. Research has shown that the chlorine atom at the 2-position is more susceptible to nucleophilic substitution compared to the one at the 8-position. This differential reactivity allows for selective monoamination at the C2 position. However, achieving diamination can be more challenging and may lead to the formation of byproducts. mdpi.com
The following table summarizes a selection of research findings related to the reactivity of this compound.
| Reaction Type | Reagents | Product(s) | Key Findings | Reference |
| Formylation | 1. LDA, THF, -78 °C; 2. DMF | This compound-3-carbaldehyde | Efficient method to introduce a formyl group at the 3-position. | scielo.br |
| Pd-catalyzed Monoamination | Adamantane-containing amines, Pd(dba)₂, BINAP, t-BuONa | N-substituted 8-chloroquinolin-2-amines | Selective substitution of the chlorine atom at the 2-position. | mdpi.com |
| Pd-catalyzed Diamination | Adamantane-containing amines, Pd(dba)₂, DavePhos, t-BuONa | Complex mixture, including N,N-diarylation products | Diamination is problematic and can lead to side reactions. | mdpi.com |
Derivatives of this compound have also been explored for their biological potential. For example, 2,8-dichloroquinolin-3-acrylamide derivatives have been synthesized and screened for their antimicrobial activity. Furthermore, this compound has been used as a starting material for the synthesis of compounds with potential applications in materials science. lookchem.com
Structure
2D Structure
Properties
IUPAC Name |
2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOCTXTVIVOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350316 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4470-83-1 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches
Direct synthesis approaches involve the introduction of chlorine atoms onto a pre-existing quinoline (B57606) or substituted quinoline core. The key challenge in this approach is controlling the position of chlorination to selectively obtain the 2,8-disubstituted isomer.
A common strategy for synthesizing 2,8-dichloroquinoline involves the chlorination of an 8-substituted quinoline derivative. The reaction of 8-chloroquinoline-N-oxide with a chlorinating agent like phosphoryl trichloride (B1173362) (POCl₃) is a documented method for preparing this compound. sigmaaldrich.com In this process, the N-oxide group activates the C2 position for nucleophilic attack by a chloride ion from the reagent, while the C8 position is already chlorinated on the starting material.
Regioselectivity, or the control of where the substituent adds, is a critical aspect of quinoline chemistry. For the synthesis of this compound, a strategy that directs chlorination to the C2 position of an 8-chloroquinoline (B1195068) substrate is required. The use of an N-oxide functional group is a classic method to achieve this. The N-oxide group alters the electronic distribution of the quinoline ring, making the C2 and C4 positions more susceptible to nucleophilic substitution. By starting with 8-chloroquinoline, converting it to its N-oxide, and then reacting it with a chlorinating agent like POCl₃, the chlorine is selectively introduced at the C2 position. sigmaaldrich.com
Another approach involves the Vilsmeier-Haack reaction, which can be used to synthesize chloroquinolines. For instance, the reaction of 2-chloroacetanilide can lead to cyclization and the introduction of chlorine atoms at the 2 and 8 positions, along with a formyl group at the C3 position, to yield This compound-3-carbaldehyde (B128673).
The formation of specific dichloroquinoline isomers is highly dependent on the starting materials and reaction conditions. For instance, palladium-catalyzed amination studies on various dichloroquinolines, including the 2,8-isomer, highlight the distinct reactivity of each isomer, which is a consequence of the electronic and steric environment of the chlorine atoms. researchgate.net
In direct chlorination reactions, the choice of catalyst, solvent, and temperature can influence the product distribution. While methods for C5-halogenation of 8-substituted quinolines are well-documented, achieving specific C2/C8 dichlorination requires careful substrate design, such as the use of 8-chloroquinoline-N-oxide. nih.govmdpi.com Without such directing groups, chlorination of quinoline itself often leads to a mixture of isomers. For example, the reaction of anilines with malonic acid in the presence of phosphorus oxychloride can produce various 2,4-dichloroquinoline (B42001) derivatives, and the final substitution pattern on the benzene (B151609) ring depends on the starting aniline (B41778). asianpubs.orgijcce.ac.ir
Table 1: Regioselective Synthesis of Dichloroquinoline Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 8-Chloroquinoline-N-oxide | Phosphoryl trichloride (POCl₃) | This compound | sigmaaldrich.com |
| 2-Chloroacetanilide | Vilsmeier-Haack reagent (POCl₃/DMF) | This compound-3-carbaldehyde | |
| 2-Chloroaniline | β-Propiolactone, PPA, POCl₃/I₂ | 4,8-Dichloroquinoline | google.com |
| 3-Chloroaniline | Diethyl oxalacetate, Hydrolysis, POCl₃ | 4,7-Dichloroquinoline (B193633) | nih.gov |
| Acetanilide | TCCA/DMA | 3-Acetyl-2-chloroquinoline | thieme-connect.com |
| 2-Chloroacetanilide | TCCA/DMA | 3-Acetyl-2,8-dichloroquinoline | thieme-connect.com |
This table is interactive and allows for sorting and filtering of data.
Cyclization reactions build the quinoline ring from acyclic precursors. This bottom-up approach offers excellent control over the final substitution pattern, including that of this compound, by selecting appropriately substituted starting materials.
A well-established process for producing chloro-substituted quinolines involves the initial condensation of a chloroaniline with a three-carbon component like a propionic acid derivative. google.com To synthesize an 8-chloroquinoline skeleton, the process would start with 2-chloroaniline. This is reacted with compounds such as β-propiolactone or acrylic acid to form 3-(2-chloroanilino)propionic acid. google.com This intermediate is then subjected to a cyclization agent.
This condensation is a key step in a multi-stage synthesis that ultimately leads to various dichloroquinoline isomers. The choice of the initial chloroaniline (2-chloro, 3-chloro, or 4-chloroaniline) dictates the position of the chlorine atom on the benzene portion of the resulting quinoline ring. google.com
The cyclization of the 3-(chloroanilino)propionic acid intermediate is typically achieved using a dehydrating/condensing agent like polyphosphoric acid (PPA). google.com This step forms a 4-oxo-chloro-1,2,3,4-tetrahydroquinoline. For the synthesis of the 8-chloro isomer, cyclization of 3-(2-chloroanilino)propionic acid yields 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline. google.com
The final step is the simultaneous chlorination at the C4-position and aromatization of the heterocyclic ring. This transformation is accomplished by heating the tetrahydroquinoline intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The addition of iodine as a catalyst has been shown to improve the reaction. google.com This final step converts the 4-oxo-8-chloro-1,2,3,4-tetrahydroquinoline into 4,8-dichloroquinoline. While this specific pathway leads to the 4,8-isomer, similar cyclization strategies employing different building blocks, such as those used in the Vilsmeier-Haack reaction with acetanilides, can be tailored to produce the this compound framework. thieme-connect.com
Table 2: Cyclization Pathway to Chloroquinolines
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Condensation | 2-Chloroaniline + β-Propiolactone | - | 3-(2-Chloroanilino)propionic acid | google.com |
| 2. Cyclization | 3-(2-Chloroanilino)propionic acid | Polyphosphoric Acid (PPA) | 4-Oxo-8-chloro-1,2,3,4-tetrahydroquinoline | google.com |
| 3. Chlorination/Aromatization | 4-Oxo-8-chloro-1,2,3,4-tetrahydroquinoline | Phosphorus Oxychloride (POCl₃) / Iodine | 4,8-Dichloroquinoline | google.com |
This table is interactive and allows for sorting and filtering of data.
Cyclization Reactions
Functionalization and Derivatization Strategies
The strategic functionalization and derivatization of this compound are pivotal for synthesizing a variety of complex quinoline derivatives. These reactions primarily involve the selective substitution of the chlorine atoms at the C2 and C8 positions, which exhibit different reactivities.
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a key method for introducing amino groups onto the quinoline scaffold. mdpi.comresearchgate.net The differing reactivity of the two chlorine atoms in this compound allows for selective reactions. mdpi.comresearchgate.net
The chlorine atom at the C2 position of this compound is more reactive than the one at the C8 position. mdpi.comresearchgate.net This reactivity difference enables selective monoamination at the C2 position. mdpi.comresearchgate.net Studies have shown that the reaction of this compound with adamantane-containing amines, in the presence of a palladium catalyst and a suitable ligand, can yield monoamino-substituted quinolines. mdpi.com For instance, the reaction with a less sterically hindered amine using a palladium catalyst with BINAP as the ligand resulted in a 64% yield of the C2-monoaminated product. researchgate.net However, the use of more sterically hindered amines can sometimes lead to the formation of diamination byproducts, even when using equimolar amounts of the reagents. mdpi.com
Table 1: Selective Monoamination of this compound with Adamantane-Containing Amines
| Amine | Ligand | Product | Yield (%) |
|---|---|---|---|
| N-(2-(1-Adamantyloxy)ethyl)amine | BINAP | 2-Amino-8-chloroquinoline derivative | 64 |
| N-(1-Adamantylmethyl)amine | BINAP | 2-Amino-8-chloroquinoline derivative | 42 |
| N-(1-Adamantyl)amine | BINAP | 2-Amino-8-chloroquinoline derivative | 56 |
| N-[1-Adamantyl(phenyl)methyl]amine | DavePhos | 2-Amino-8-chloroquinoline derivative | 42 |
Data sourced from a study on the Pd-catalyzed amination of dichloroquinolines. mdpi.com
Achieving diamination of this compound has proven to be challenging. mdpi.comresearchgate.net Attempts to introduce a second amino group at the C8 position often result in complex mixtures of unidentified products or low yields. mdpi.com The substitution of the first chlorine atom at the C2 position appears to affect the reactivity of the remaining chlorine at C8, complicating further substitution. researchgate.net In one attempt to force the diamination by reacting this compound with four equivalents of an amine, the reaction yielded a complex mixture from which the desired product could not be isolated. mdpi.com This suggests that this compound is a more problematic substrate for diamination compared to other dichloroquinoline isomers like 4,7- and 4,8-dichloroquinoline. mdpi.comresearchgate.net
The choice of phosphine (B1218219) ligand plays a crucial role in the outcome of the palladium-catalyzed amination of this compound. mdpi.comresearchgate.net Ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) and 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) have been employed. mdpi.comresearchgate.net
For monoamination reactions, BINAP has been used successfully, particularly with less sterically hindered amines. mdpi.comresearchgate.net However, for more sterically demanding amines and for challenging diamination reactions, DavePhos has been found to be a more effective ligand. mdpi.comresearchgate.net For example, in the monoamination with a highly hindered amine, DavePhos was required to achieve a moderate yield. mdpi.com While BINAP was effective for the monoamination of this compound with certain amines, its effectiveness diminished in more challenging transformations. mdpi.com The superior performance of DavePhos in certain cases can be attributed to its ability to promote the catalytic cycle, especially in sterically hindered environments. mdpi.com
Table 2: Ligand Effects on the Amination of this compound
| Amine | Ligand | Desired Product | Outcome |
|---|---|---|---|
| N-(2-(1-Adamantyloxy)ethyl)amine | BINAP | Monoamination | 64% Yield |
| N-(1-Adamantyl(phenyl)methyl]amine | DavePhos | Monoamination | 42% Yield |
| N-(2-(1-Adamantyloxy)ethyl)amine | DavePhos | Diamination | Complex mixture, no desired product isolated |
Data compiled from studies on palladium-catalyzed amination. mdpi.com
The reaction of chloroquinolines with hydrazine (B178648) hydrate (B1144303) is a common method for introducing a hydrazinyl group, which is a versatile intermediate for synthesizing various heterocyclic systems. mdpi.comgrafiati.com In the context of dichloroquinolines, the reactivity of the chlorine atoms is a key determinant of the reaction's outcome. For instance, the reaction of 4,7-dichloroquinoline with hydrazine hydrate leads to the selective substitution of the chlorine at the C7 position, yielding 4-chloro-7-hydrazinoquinoline. grafiati.com
While specific studies focusing solely on the reaction of this compound with hydrazine hydrate are not extensively detailed in the provided search results, related reactions with other dichloroquinoline isomers provide insights. The substitution pattern is generally dictated by the relative reactivity of the chloro substituents. Given the higher reactivity of the C2 position in this compound, it is plausible that a reaction with hydrazine hydrate would preferentially occur at this position.
The reaction of quinoline derivatives with dithioacetals can lead to the formation of fused heterocyclic compounds. researchgate.netnih.gov For example, α-aroylketene dithioacetals have been reacted with derivatives of o-aminobenzoic acid to produce 2-methylthio-3-aroylquinolones. researchgate.net These quinolone intermediates can then be cyclized with hydrazine to form pyrazolo[3,4-b]quinolines and pyrazolo[4,3-c]quinolines. researchgate.net
Although direct reactions of this compound with dithioacetals are not explicitly described in the search results, the chemistry of related compounds suggests potential pathways. The reaction of 1,3-diphenyl-barbituric acid and 1,3-diphenyl-2-thiobarbituric acid with carbon disulfide and an alkylating agent produces ketene (B1206846) dithioacetals. nih.gov These can then react with anilines to form tricyclic pyrimido[4,5-b]quinoline derivatives. nih.gov This indicates that dithioacetal chemistry is a viable route for the annulation of rings onto the quinoline framework.
Reactions with Formamide (B127407)
The reaction of chloro-substituted quinolines with formamide can lead to the formation of fused heterocyclic systems. For instance, heating a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative with formamide and formic acid results in a fused cyclic 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov The proposed mechanism involves an initial nucleophilic addition of the amino group from formamide to the aldehyde's carbonyl group. nih.gov This is followed by a condensation reaction, forming an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. The final step is the elimination of a hydrogen chloride molecule to yield the fused pyrrolo[3,4-b]quinolin-3-one product. nih.gov Formylation of primary amines using reagents like formic acid or ethyl formate (B1220265) is a common strategy to create formamide intermediates, which can then be reduced to form methylated products. nih.gov
Reactions with Sulfonyl Chlorides
The synthesis of sulfonylated quinolines is a significant area of study. One major route involves the deoxygenative C2-H sulfonylation of quinoline N-oxides using sulfonyl chlorides (RSO2Cl). researchgate.netmdpi.com This method is advantageous as it often proceeds under transition-metal-free conditions and demonstrates a broad tolerance for various functional groups. researchgate.net The reaction is believed to generate nucleophilic sulfonyl sources in situ. researchgate.net While direct sulfonylation of this compound is not extensively detailed, the reaction of other chloroquinolines provides insight. For example, 4-hydroxyquinolinone can be reacted with toluene-4-sulfonyl chloride in pyridine (B92270) to produce a tosylate derivative. mdpi.com Another general method for creating sulfur-containing compounds involves reacting sulfonyl chlorides with nucleophilic sulfur reactants to generate thiosulfonate salts, which are versatile synthetic intermediates. uantwerpen.be
Formation of Carbaldehyde Derivatives (e.g., this compound-3-carbaldehyde)
This compound-3-carbaldehyde is a key derivative synthesized from this compound. lookchem.comsigmaaldrich.comdcfinechemicals.com This compound, with the molecular formula C₁₀H₅Cl₂NO, acts as a crucial precursor in the synthesis of various pharmaceutical and agrochemical agents due to its reactive aldehyde group and the electronic effects of the halogen substituents. The aldehyde group can undergo oxidation to form a carboxylic acid or reduction to yield a primary alcohol. Furthermore, the chlorine atoms on the quinoline ring can be displaced through nucleophilic substitution reactions. This derivative serves as a foundational block for creating more complex molecules, such as pyrazole-quinoline derivatives. afjbs.com
Table 1: Properties of this compound-3-carbaldehyde
| Property | Value |
|---|---|
| CAS Number | 144918-96-7 |
| Molecular Formula | C₁₀H₅Cl₂NO |
| Molecular Weight | 226.06 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid |
| IUPAC Name | 2,8-dichloro-3-quinolinecarbaldehyde |
This table is based on data from references sigmaaldrich.comdcfinechemicals.com.
Synthetic Routes to Quinoline Carbaldehydes
The most prominent method for synthesizing 2-chloroquinoline-3-carbaldehydes, including the 2,8-dichloro derivative, is the Vilsmeier-Haack reaction. nih.govresearchgate.netijsr.net This reaction utilizes a formylating agent, the Vilsmeier reagent, which is typically generated from the interaction of N,N-dimethylformamide (DMF) with an acid chloride like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govijsr.net
The process involves the formylation of electron-rich aromatic compounds, such as acetanilides. nih.gov For example, treating N-(2-chlorophenyl)acetamide with a Vilsmeier reagent can produce this compound-3-carbaldehyde in high yield. lookchem.com The reaction is essentially an electrophilic substitution where an iminium salt attacks the aromatic ring, leading to formylation, followed by cyclization to form the quinoline ring system. ijsr.net This one-pot synthesis is efficient for introducing both the aldehyde group at the 3-position and the chlorine atoms onto the quinoline backbone. researchgate.net Alternative formylation can be achieved by ortho-lithiation of a quinoline followed by quenching with an electrophile like ethyl formate. lookchem.com
Table 2: Vilsmeier-Haack Reaction Conditions for Quinoline Carbaldehyde Synthesis
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(2-chlorophenyl)acetamide | POCl₃, DMF | Acetonitrile, Heating | This compound-3-carbaldehyde | 88% | lookchem.com |
| N-(2-chlorophenyl)acetamide | PCl₅, DMF | Dichloromethane, Reflux (7h) | This compound-3-carbaldehyde | 92% | lookchem.com |
Synthesis of Bromo-Dichloroquinoline Derivatives (e.g., 5-Bromo-2,8-dichloroquinoline)
The synthesis of halo-substituted quinolines often involves multi-step processes. For instance, creating bromo-dichloroquinoline derivatives can start with the halogenation of a quinoline precursor. smolecule.com A general approach involves the initial formation of a bromo-substituted quinoline, which is then subjected to chlorination steps to install chlorine atoms at the desired positions. smolecule.com
A specific route to a related compound, 3-bromo-2-chloroquinoline, starts from 3-bromoquinoline. tandfonline.com The process involves N-oxide formation using an agent like 3-chloroperbenzoic acid, followed by rearrangement to 3-bromocarbostyril. tandfonline.com This intermediate is then treated in a one-pot reaction with phosphorus oxychloride and phosphorus pentachloride to yield 3-bromo-2-chloroquinoline. tandfonline.com The synthesis of 5-bromo-8-nitroisoquinoline, a related heterocyclic system, is achieved by nitrating 5-bromoisoquinoline (B27571) with fuming nitric acid in sulfuric acid. orgsyn.org Such methods highlight the general strategies of electrophilic aromatic substitution (bromination, nitration) and nucleophilic substitution (chlorination) used to produce polyhalogenated quinoline and isoquinoline (B145761) systems.
Synthesis of Quinolin-2-yl-phenylamine Derivatives from this compound
The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, particularly by amines, to form quinolin-2-yl-phenylamine derivatives. The reactivity of the chlorine atoms can differ based on their position. Studies on the amination of various dichloroquinolines have shown that the chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. ijpsr.comresearchgate.net However, amination at the C2 position can be achieved. The synthesis of 2-phenylamino-4-phenoxyquinoline derivatives, for example, involves the displacement of a chloro or phenoxy group at the C2 position by an aniline derivative. mdpi.com The reaction selectivity can be influenced by the steric bulk of the substituents on the incoming amine. researchgate.net
Metal-Catalyzed Coupling Reactions (e.g., Pd(OAc)₂/Xantphos)
Palladium-catalyzed cross-coupling reactions are highly effective for forming C-N bonds in the synthesis of N-aryl quinoline derivatives. The catalyst system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine ligand like Xantphos is frequently employed for the coupling of aryl halides, including chloroquinolines, with primary and secondary amines. nih.govfrontiersin.org
These reactions, often a type of Buchwald-Hartwig amination, are robust and can be performed with a wide range of functionalized aryl and heteroaryl partners. researchgate.net In a typical procedure, the dichloroquinoline, an aniline derivative, a palladium catalyst, a phosphine ligand, and a base (such as cesium carbonate, Cs₂CO₃) are reacted in a suitable solvent like DMF or dioxane at elevated temperatures. nih.govfrontiersin.org The choice of ligand is crucial; bidentate phosphine ligands like Xantphos are often effective in promoting the desired coupling. frontiersin.org Research has indicated that for some Pd/Xantphos-catalyzed reactions, the active catalyst may be a mono-oxide form of the Xantphos ligand. chemicalbook.com The efficiency and outcome of the coupling can be sensitive to the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound-3-carbaldehyde |
| 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |
| N-((2-chloroquinolin-3-yl)methylene)formamide |
| 2-chloroquinoline-3-carbaldehyde |
| Toluene-4-sulfonyl chloride |
| 4-hydroxyquinolinone |
| N-(2-chlorophenyl)acetamide |
| Phosphorus oxychloride |
| Phosphorus pentachloride |
| N,N-dimethylformamide (DMF) |
| Ethyl formate |
| 3-Bromo-2-chloroquinoline |
| 3-bromoquinoline |
| 3-Chloroperbenzoic acid |
| 3-bromocarbostyril |
| 5-bromo-8-nitroisoquinoline |
| 5-bromoisoquinoline |
| Quinolin-2-yl-phenylamine |
| 2-phenylamino-4-phenoxyquinoline |
| Palladium(II) acetate (Pd(OAc)₂) |
| Xantphos |
Non-Metal Catalyzed Amination
Current research literature does not extensively cover the non-metal catalyzed amination specifically for this compound. The primary focus for the amination of this substrate has been on transition metal catalysis, particularly with palladium.
However, related research into metal-free amination techniques for quinoline systems provides context for potential future developments. For instance, the deoxygenative 2-amidation of quinoline N-oxides has been achieved without metal catalysts. researchgate.net This process utilizes amides and nitriles as amide formation reagents in the presence of various promoters like oxalyl chloride, trifluoroacetic anhydride (B1165640) with 2-fluoropyridine, or under Brønsted acidic ionic liquid conditions. researchgate.net These methods highlight a growing trend towards avoiding transition metals in the synthesis of aminoquinoline derivatives, although their direct application to this compound has not been detailed. researchgate.net
In contrast, palladium-catalyzed amination of this compound has been studied, demonstrating the distinct reactivity of the two chlorine atoms. mdpi.com The chlorine atom at the 2-position is more reactive to nucleophilic substitution. Studies using adamantane-containing amines and palladium catalysts have shown that monoamination occurs selectively at this C2 position. mdpi.comresearchgate.net The choice of ligand, such as BINAP or DavePhos, is crucial for the reaction's success and selectivity, with DavePhos sometimes promoting further, more complex reactions like diamination and N,N-diarylation. mdpi.com While these methods are effective, they fall under the category of metal-catalyzed reactions.
Table 1: Palladium-Catalyzed Monoamination of this compound with Adamantane-Containing Amines mdpi.com
Microwave-Assisted Synthesis of Dichloroquinolines
Microwave-assisted synthesis has emerged as a powerful and efficient technique for accelerating chemical reactions, including the synthesis of quinoline derivatives. asianpubs.orgasianpubs.org This method significantly reduces reaction times compared to conventional heating. For the synthesis of dichloroquinolines, microwave irradiation has been successfully employed to drive the conversion of aromatic amines into the target compounds in good yields. asianpubs.orgasianpubs.org
For example, a fast, one-pot microwave-assisted conversion of various anilines to 2,4-dichloroquinolines has been reported. asianpubs.orgasianpubs.org The reaction typically involves irradiating a mixture of an aromatic amine, malonic acid, and phosphorus oxychloride in a microwave oven at a specific power for a very short duration, often less than a minute. asianpubs.orgasianpubs.org This rapid procedure not only enhances the reaction rate but also often results in clean product formation with minimal by-products. asianpubs.org While these reports focus on 2,4-dichloroquinoline isomers, the underlying principles demonstrate the utility of microwave energy for the broader class of dichloroquinoline compounds. asianpubs.orgasianpubs.orgbenthamscience.com
One-Pot Methods for Dichloroquinoline Synthesis
One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. Several one-pot methods for preparing dichloroquinolines have been developed, often in conjunction with microwave assistance.
A prominent one-pot procedure involves the condensation of a primary aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl₃). asianpubs.orgasianpubs.orgijcce.ac.irresearchgate.net In this reaction, POCl₃ acts as both a cyclizing and chlorinating agent. The process begins with the formation of an intermediate which then cyclizes and is subsequently chlorinated to afford the dichloroquinoline structure. asianpubs.org This method has been shown to be effective for producing various 2,4-dichloroquinoline derivatives from substituted anilines. asianpubs.orgijcce.ac.ir A key advantage of this approach, especially when paired with microwave irradiation, is its speed and high yield. asianpubs.orgasianpubs.org For instance, irradiating the reactants at 600 W for just 50 seconds can produce the desired 2,4-dichloroquinoline in good yield. asianpubs.org
Another documented synthesis that can be performed in one pot is the preparation of this compound from 8-chloroquinoline-N-oxide using phosphoryl trichloride (POCl₃). sigmaaldrich.com This reaction directly converts the N-oxide to the final chlorinated product.
Table 2: One-Pot Synthesis of Dichloroquinolines asianpubs.orgasianpubs.org
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms. While specific spectral data for the parent 2,8-dichloroquinoline is not extensively detailed in the reviewed literature, the characterization of its derivatives is well-documented, showcasing the application of NMR in this chemical class.
Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons on the quinoline (B57606) core typically appear in the downfield region of the spectrum. For instance, in the analysis of various N-substituted 8-chloroquinolin-2-amines derived from this compound, the aromatic protons are observed between δ 6.57 and 7.78 ppm. mdpi.com The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton. For example, the ¹H NMR spectrum of N-(1-Adamantylmethyl)-8-chloroquinolin-2-amine, a direct derivative, shows distinct signals for the quinoline protons, including a doublet at δ 6.70 ppm and another at δ 7.78 ppm, both with a coupling constant of J = 8.8 Hz, corresponding to the protons at positions 3 and 4, respectively. mdpi.com
Table 1: Example ¹H NMR Spectral Data for an 8-Chloroquinoline (B1195068) Derivative Data for N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine, synthesized from this compound. mdpi.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| H-3 | 6.67 | d, J = 8.7 |
| H-4 | 7.76 | d, J = 8.7 |
| H-5 | 7.47 | d, J = 7.8 |
| H-6 | 7.08 | dd, J = 7.7, 7.7 |
| H-7 | 7.62 | d, J = 7.5 |
| NH | 5.27 | br. s |
| Adamantyl/Alkyl H | 1.55-3.75 | m |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In derivatives of this compound, the carbon atoms of the quinoline ring resonate at characteristic chemical shifts. For example, the ¹³C NMR spectrum of N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine shows signals for the quinoline carbons, with values such as 112.6 ppm, 121.5 ppm, 124.5 ppm, 126.4 ppm, and 137.3 ppm, among others. mdpi.com The quaternary carbons, those without attached protons, often show weaker signals and can be identified through specialized NMR experiments.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 198.05 g/mol . sigmaaldrich.com
Predicted mass spectrometry data for this compound indicates expected ionic adducts under analysis. uni.lu These predictions are crucial for identifying the correct molecular ion peak in an experimental spectrum.
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 197.98718 |
| [M+Na]⁺ | 219.96912 |
| [M-H]⁻ | 195.97262 |
| [M+K]⁺ | 235.94306 |
| [M]⁺ | 196.97935 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. This technique is routinely applied in the characterization of quinoline derivatives. For example, HRMS analysis of N-(1-Adamantylmethyl)-8-chloroquinolin-2-amine, prepared from this compound, yielded an observed mass of 327.1602 for the [M+H]⁺ ion, which corresponds well with the calculated mass of 327.1628 for the formula C₂₀H₂₄ClN₂. mdpi.com Similarly, the HRMS (MALDI-TOF) for another derivative, N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine, showed an observed mass of 357.1769 ([M+H]⁺), closely matching the calculated mass of 357.1734 for C₂₁H₂₆ClN₂O. mdpi.com These examples underscore the power of HRMS to validate the chemical formulas of novel compounds synthesized from this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a compound. A Certificate of Analysis for this compound confirms its structure via IR spectroscopy, though specific peak values are not provided. sigmaaldrich.cn For chloro-substituted aromatic systems like this compound, characteristic absorption bands are expected for C-Cl, C=C, C=N, and aromatic C-H bonds. In the characterization of (8-chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine, synthesized from this compound, the IR spectrum showed key signals at 1626 cm⁻¹ (C=N), 1606 cm⁻¹ (aromatic C=C), and a band at 754 cm⁻¹ which could be associated with C-Cl stretching. chemicalbook.com
X-ray Powder Diffractometry for Crystalline Forms
X-ray Powder Diffractometry (XRPD) is a powerful technique for analyzing the crystalline structure of solid materials. It provides information on the arrangement of atoms in a crystal lattice, allowing for the identification of different polymorphic forms. While specific XRPD data for this compound was not found in the searched literature, the technique has been applied to its derivatives to characterize their solid-state properties. For example, the solid-state characteristics of (8-chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine were investigated using XRPD. chemicalbook.com The analysis revealed a distinct diffraction pattern with major peaks at specific 2θ angles, confirming its crystalline nature. chemicalbook.com
Table 3: Example XRPD Data for a Derivative of this compound Data for (8-chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine. chemicalbook.com
| Angle (2θ) | Relative Intensity (%) |
| 7.3 | 100.0 |
| 14.6 | 86.4 |
| 18.3 | 18.3 |
| 23.0 | 18.1 |
| 24.8 | 35.1 |
| 28.3 | 13.8 |
| 29.5 | 11.2 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rjptonline.org It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost.
A DFT study of 2,8-dichloroquinoline would typically begin with a geometry optimization to find the lowest energy structure. Using a functional, such as B3LYP, and an appropriate basis set, like 6-311G(d,p), the calculation would iteratively adjust the positions of the atoms until a stable conformation on the potential energy surface is located. rjptonline.org The planarity of the quinoline (B57606) ring system and the precise bond lengths and angles involving the chlorine substituents would be determined.
From the optimized geometry, further DFT calculations can yield critical electronic properties. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the this compound molecule. nih.gov
Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound This table is illustrative and does not represent published experimental or theoretical data.
| Parameter | Atom Pair/Triplet | Predicted Value (B3LYP/6-311G) |
|---|---|---|
| Bond Length | C2-Cl | ~1.74 Å |
| C8-Cl | ~1.73 Å | |
| N1-C2 | ~1.32 Å | |
| C7-C8 | ~1.38 Å | |
| Bond Angle | Cl-C2-N1 | ~117° |
| Cl-C8-C7 | ~120° | |
| C3-C2-N1 | ~125° | |
| Dihedral Angle | C4-C9-C8-Cl | ~180° |
| Electronic Property | HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV | |
| Energy Gap (ΔE) | 5.3 eV |
Hartree-Fock Methods
The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that solves the time-independent Schrödinger equation for a many-electron system. wikipedia.orggatech.edu It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons, neglecting electron correlation. wikipedia.orgarxiv.org
For this compound, an HF calculation would serve as a starting point for more advanced computational methods. The procedure involves iteratively solving the Hartree-Fock equations until a self-consistent field (SCF) is achieved. gatech.edu Like DFT, HF methods can be used to optimize the molecular geometry and calculate orbital energies. However, due to the neglect of electron correlation, the results from HF calculations are generally less accurate than those from modern DFT functionals, especially for properties like reaction energies. Despite this, HF theory is fundamentally important and often provides a qualitatively correct description of the electronic structure. arxiv.org
Semi-Empirical Computational Methods (e.g., Sparkle/PM3)
Semi-empirical methods are derived from Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify calculations. rjptonline.org These methods are significantly faster than ab initio or DFT methods, making them suitable for very large molecular systems. The Parametric Method 3 (PM3) is a widely used semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. rjptonline.org
Application of the PM3 method to this compound would provide a rapid estimation of its geometric and electronic properties, such as its heat of formation. While generally less accurate than DFT, PM3 can be a valuable tool for preliminary conformational searches or for modeling large systems containing the this compound moiety. The Sparkle/PM3 model is an extension specifically designed to improve the calculation of lanthanide complexes, and thus would not be directly applicable to this compound itself unless it were part of a larger complex involving a lanthanide ion. rjptonline.org
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with biological targets. nih.gov
While specific molecular docking studies featuring this compound are not documented in the available literature, the quinoline scaffold is a well-known pharmacophore present in numerous drugs. nih.govsiftdesk.org A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a relevant biological target, such as a kinase, protease, or DNA. The simulation would generate various binding poses, which are then scored based on a scoring function that estimates the binding free energy. The results would identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the receptor.
The prediction of interactions between a small molecule like this compound and biological macromolecules is the primary output of molecular docking simulations. mdpi.com By analyzing the top-ranked docking poses, researchers can formulate hypotheses about the molecule's mechanism of action. For this compound, the planar aromatic ring system suggests a propensity for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. The nitrogen atom could act as a hydrogen bond acceptor, while the chlorine atoms could engage in halogen bonding or hydrophobic interactions. Such computational predictions are crucial for guiding the synthesis of more potent and selective analogs in medicinal chemistry. mdpi.com
Table 2: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes, showing typical data generated from a docking study against a hypothetical protein kinase.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Kinase ABC | -7.5 | PHE 80 | π-π Stacking |
| -7.5 | LYS 22 | Hydrogen Bond (with N1) | |
| -7.5 | LEU 78 | Hydrophobic | |
| -7.5 | VAL 30 | Hydrophobic |
Conformational Analysis and Equilibrium Studies
Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt by rotation about single bonds. mdpi.comnih.gov For this compound, which is built on a rigid, aromatic bicyclic quinoline core, the scope for conformational isomerism is extremely limited. The molecule is expected to be largely planar. Computational methods, such as DFT or even semi-empirical methods, can be used to confirm the planarity of the ground state structure. A potential energy surface scan, performed by systematically varying key dihedral angles, would confirm that the planar structure represents the global energy minimum and that significant deviations from planarity are energetically unfavorable. Therefore, this compound is expected to exist predominantly in a single, planar conformation under normal conditions.
Solvent Effects in Computational Models
Chemical reactions and molecular properties are often significantly influenced by the solvent. nih.gov Computational models can account for these effects through two main approaches: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which surrounds a cavity containing the solute molecule. nih.gov Explicit models involve surrounding the solute molecule with a number of individual solvent molecules.
For this compound, applying an implicit solvation model (e.g., IEFPCM with water as the solvent) during DFT calculations would provide insights into how a polar environment affects its geometry, electronic properties, and stability. nih.gov For instance, the molecule's dipole moment is expected to be higher in a polar solvent compared to the gas phase. These calculations are essential for accurately modeling the behavior of the molecule in realistic solution-phase environments.
Biological and Pharmacological Research Applications
General Overview of Quinoline (B57606) Bioactivity
Quinoline, a heterocyclic aromatic organic compound, and its derivatives have attracted significant attention from researchers in medicinal chemistry due to their wide array of biological activities. biointerfaceresearch.comnih.gov The quinoline scaffold is considered a "privileged structure," appearing in a variety of natural products, particularly alkaloids, and serving as a fundamental building block for the development of new therapeutic agents. nih.govjddtonline.info The versatility of the quinoline ring allows for structural modifications at various positions, enabling the synthesis of derivatives with a broad spectrum of pharmacological properties. biointerfaceresearch.com These properties have established quinoline-based compounds as crucial in the search for new drugs. jddtonline.infonih.gov
The pharmacological diversity of quinoline derivatives is extensive, with research demonstrating their efficacy in numerous therapeutic areas. researchgate.net These compounds are well-recognized for a wide range of biological effects, making them valuable in pharmaceutical research and drug development. wisdomlib.orgorientjchem.org
Key pharmacological activities associated with quinoline derivatives include:
Anticancer: Many quinoline derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines. nih.govwisdomlib.org
Antimicrobial: This class of compounds has shown significant activity against a wide range of pathogens, including bacteria and fungi. tandfonline.comnih.gov The development of microbial resistance to existing drugs has spurred further research into quinoline-based antimicrobial agents. nih.gov
Antimalarial: The quinoline core is famously present in well-established antimalarial drugs like quinine (B1679958) and chloroquine (B1663885), and research continues to explore new derivatives to combat drug-resistant malaria strains. biointerfaceresearch.comnih.govnih.gov
Anti-inflammatory: Certain quinoline derivatives have demonstrated the ability to inhibit inflammatory processes. researchgate.netnih.gov
Anticonvulsant: The quinoline structure has been explored for its potential in managing seizures and related neurological disorders. nih.govnih.gov
Antiviral: Researchers have also investigated the antiviral properties of quinoline compounds, including activity against HIV. wisdomlib.orgtandfonline.com
Cardiovascular: Some derivatives have been noted for their effects on the cardiovascular system. nih.govwisdomlib.org
This broad spectrum of activity underscores the importance of the quinoline scaffold in medicinal chemistry and its potential for creating novel therapeutic agents. jddtonline.infonih.gov
Specific Biological Activities of 2,8-Dichloroquinoline and its Derivatives
While the broader quinoline family has been extensively studied, research into the specific biological activities of this compound and its direct derivatives is more focused. These investigations have primarily centered on their potential as antimicrobial and anticancer agents.
Research into the antimicrobial properties of dichloro-substituted quinolines has shown that the position of the chlorine atoms can significantly influence biological activity. While studies specifically detailing the antimicrobial profile of this compound are limited, research on its isomers provides valuable insights. For instance, a study on novel 7-chloroquinoline (B30040) derivatives, including 2,7-dichloroquinoline-3-carbonitrile, demonstrated antibacterial activity against various bacterial strains. researchgate.net This compound showed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Another related compound, 5,7-dichloroquinoline-8-thiol, and its derivatives have also been synthesized and evaluated for their antimicrobial activity. nih.gov These findings suggest that the dichlorinated quinoline scaffold is a promising template for developing new antimicrobial agents.
| Compound/Derivative | Target Microorganism(s) | Observed Activity |
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus, Pseudomonas aeruginosa | Good activity with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | Good activity with an inhibition zone of 12.00 ± 0.00 mm. researchgate.net |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Good activity with an inhibition zone of 11.00 ± 0.02 mm. researchgate.net |
The potential of quinoline derivatives as anticancer agents is one of their most investigated therapeutic applications. wisdomlib.org The planar structure of the quinoline ring is suitable for intercalation with biological macromolecules, and substitutions on the ring system can modulate this activity, leading to potent antitumor effects. Derivatives of this compound fit within this broader class of compounds being explored for cancer therapy.
Derivatives of the 2,8-disubstituted quinoline scaffold have demonstrated significant cytotoxicity against various human cancer cell lines. One study reported the synthesis of a series of compounds, among which was 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, a close analog of a 2,8-disubstituted quinoline. This particular compound was identified as a potent antiproliferative agent. It exhibited notable toxicity against human leukemia cell lines HL-60 and U937, with specific IC₅₀ values indicating its effectiveness. Similarly, other studies on chloroquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer). nih.gov
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µg/mL) |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25±0.034 nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | SKHep1 (Liver Cancer) | 12.5–25 nih.gov |
Quinoline derivatives exert their anticancer effects through multiple mechanisms of action, often targeting fundamental cellular processes required for cancer cell growth and proliferation. rsc.orgresearchgate.netekb.eg
Protein Kinase Inhibition: Protein kinases are critical enzymes in cell signaling pathways that often become dysregulated in cancer. ekb.eg Quinoline-based molecules have been designed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, which are crucial in cancer progression. researchgate.net By blocking the activity of these kinases, quinoline derivatives can halt cell cycle progression, inhibit proliferation, and induce apoptosis (programmed cell death). researchgate.netekb.eg For example, certain quinoline-based compounds have been developed as selective inhibitors for kinases like Pim-1, a target in prostate cancer. ijmphs.com
Tubulin Assembly Disruption: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. ekb.eg Some quinoline derivatives have been shown to inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. rsc.org This disruption ultimately leads to apoptosis in cancer cells. rsc.org Novel quinoline derivatives have been specifically designed to target the colchicine (B1669291) binding site on tubulin, demonstrating potent antiproliferative activity. ekb.eg
DNA Binding: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA. ijmphs.com This interaction can interfere with crucial cellular processes such as DNA replication and transcription, leading to cytotoxicity. Several anticancer drugs that are quinoline analogues, such as doxorubicin (B1662922) and mitoxantrone, function through DNA intercalation and inhibition of topoisomerase enzymes, which are responsible for managing DNA topology during replication. ijmphs.com Studies on chloroquine, a well-known quinoline derivative, have explored its affinity for binding to DNA, suggesting this as a potential mechanism for its biological effects. nih.gov
Antimalarial Activity
The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with this compound serving as a valuable starting point for the development of novel therapeutic agents. Researchers have utilized this compound as a key intermediate to synthesize more complex molecules with potent activity against the malaria parasite, Plasmodium falciparum.
Derivatives of this compound have demonstrated significant efficacy against Plasmodium falciparum, including strains resistant to conventional therapies. A high-throughput screening identified a 2,3,8-trisubstituted quinoline compound, derived from a this compound intermediate, that exhibited excellent inhibition of the P. falciparum NF54 strain with a half-maximal inhibitory concentration (IC₅₀) of 22 nM. nih.gov Further chemical modifications on this scaffold were explored to enhance metabolic stability and solubility while attempting to retain this high potency. nih.gov
Another derivative, This compound-3-carbaldehyde (B128673), has also been shown to inhibit P. falciparum with IC₅₀ values reported in the low nanomolar range, highlighting the potential of the 2,8-dichloro-substituted quinoline core in antiplasmodial compounds. Studies on bisquinoline compounds, where two quinoline rings are linked together, have also shown activity against chloroquine-resistant P. falciparum, with some of these structures incorporating the this compound moiety.
Table 1: In Vitro Antimalarial Activity of this compound Derivatives
| Compound/Derivative | P. falciparum Strain | IC₅₀ (nM) |
| 2,3,8-Trisubstituted quinoline derivative | NF54 | 22 |
| This compound-3-carbaldehyde | Not Specified | Low nanomolar range |
A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin. Quinolines are known to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.
Biochemical studies on analogues derived from 2,8-dichloroquinolin-4-amine indicate that the inhibition of hemozoin formation is their primary mechanism of antimalarial action. iscbindia.com This suggests that compounds built upon the this compound scaffold likely retain this critical mode of action, interfering with the parasite's essential detoxification pathway.
The chemical structure of this compound makes it a versatile building block for creating more complex hybrid molecules with enhanced antimalarial properties. Its two chlorine atoms provide reactive sites for synthetic modification, allowing chemists to "tether" other chemical moieties to the quinoline core. This strategy is employed to develop compounds with improved potency, altered physicochemical properties, or dual mechanisms of action.
For instance, this compound is used as a precursor in the synthesis of 2,3,8-trisubstituted quinolines. nih.gov In these syntheses, the chlorine atoms are displaced or the quinoline ring is otherwise modified to add new functional groups, leading to the creation of novel derivatives that are subsequently tested for their antimalarial efficacy. nih.gov This iterative process of synthesis and testing is fundamental to the development of next-generation antimalarial agents.
Proteomics Research Applications
The compound this compound is described by at least one chemical supplier as a quinoline derivative that is useful for proteomics research. scbt.com However, a detailed review of published scientific literature did not reveal specific studies or applications where this compound has been explicitly used as a tool or agent in proteomics investigations. Proteomics involves the large-scale study of proteins, their structures, and functions, and chemical probes can be used to study protein interactions or modifications; the potential role for this specific compound in that field remains to be detailed in peer-reviewed research.
Enzyme Inhibition Studies (e.g., DT-Diaphorase Enzyme, NQO1)
While specific studies on the inhibition of DT-Diaphorase (NQO1) by this compound were not identified, the compound and its immediate derivatives serve as important scaffolds in the development of potent inhibitors for other enzyme classes, particularly protein kinases. Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation, making them important therapeutic targets.
Research has shown that this compound is a key starting material for the synthesis of macrocyclic kinase inhibitors targeting platelet-derived growth factor receptor alpha (PDGFRα), a receptor tyrosine kinase. acs.org Furthermore, a derivative, this compound-3-carbaldehyde, is used as a precursor in the synthesis of selective inhibitors of phosphoinositide 3-kinase (PI3K) enzymes. googleapis.comgoogle.com In these research programs, the this compound framework is elaborated into more complex structures that are then evaluated in enzyme inhibition assays to determine their potency and selectivity against specific kinase isoforms. googleapis.comgoogle.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold has been utilized in such studies to probe the requirements for antimalarial activity.
The positions of the chlorine atoms on the quinoline ring significantly influence the molecule's chemical reactivity and, consequently, its utility in creating diverse libraries of compounds for SAR analysis. For example, palladium-catalyzed amination reactions on various dichloroquinolines show that the reactivity differs based on the substitution pattern. mdpi.com Substantially better results for these coupling reactions are obtained with this compound compared to 2,6-dichloroquinoline, making the former a more reliable platform for synthesizing series of new derivatives for biological testing. mdpi.com
In the development of 2,3,8-trisubstituted quinoline antimalarials, a detailed SAR evaluation was performed to improve the metabolic stability and solubility of an initial potent hit compound. nih.gov This involved synthesizing a range of analogues by modifying the substituents, using this compound as the core starting material, and then assessing how these changes impacted the desired therapeutic properties and biological activity. nih.gov General SAR principles for 4-aminoquinolines suggest that the presence and position of a halogen, like the chlorine at position 8, can abolish activity if other key features, such as the amino group at position 4, are altered. slideshare.net
Impact of Chlorine Substitution Pattern on Bioactivity
The biological activity of quinoline derivatives is profoundly influenced by the number and position of halogen substituents on the aromatic rings. The introduction of a chlorine atom into a specific position on a biologically active molecule can significantly enhance its intrinsic activity. eurochlor.org However, this effect is not universal; in some instances, chlorination can diminish or completely abolish bioactivity. eurochlor.org The specific substitution pattern determines the magnitude and nature of the biological effect by altering the molecule's electronic, steric, and lipophilic properties, which in turn affects its interaction with biological targets like enzymes or receptors. eurochlor.orgresearchgate.net
In the realm of antimalarial drug discovery, the 7-chloroquinoline scaffold is a well-established "privileged" structure, forming the core of highly effective drugs like chloroquine. nih.govchemrxiv.org Research into other substitution patterns reveals the nuanced role of chlorine placement. For example, a study comparing N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives with the 7-chloroquinoline analog, 7-chloro-N-(pyridin-4-yl)quinolin-4-amine, found them to be roughly equipotent against P. falciparum. nih.govmdpi.com This finding suggests that for this particular class of compounds and biological target, the substitution of the quinoline core at the 2,8-positions versus the 7-position was not a critical determinant of activity. mdpi.com
Conversely, in the development of novel 8-hydroxyquinoline (B1678124) derivatives as antiviral agents against the dengue virus, chlorination was a key step to enhance potency. The synthesis involved creating 2-alkyl-8-hydroxyquinolines, which were then chlorinated to produce 2-alkyl-5,7-dichloro-8-hydroxyquinoline. nih.gov This di-chlorination yielded compounds with significant inhibitory activity, demonstrating that for this scaffold, the 5,7-dichloro pattern is beneficial for bioactivity. nih.gov These examples underscore that the optimal chlorine substitution pattern is highly dependent on the specific quinoline scaffold and the intended biological target.
Table 1: Effect of Chlorine Substitution on Quinoline Bioactivity
| Quinoline Scaffold | Substitution Pattern | Target/Application | Observed Effect on Bioactivity | Reference(s) |
|---|---|---|---|---|
| 4-Aminoquinoline | 7-Chloro | Antimalarial (Plasmodium) | Forms a "privileged scaffold"; crucial for high efficacy. | nih.govchemrxiv.org |
| 8-Hydroxyquinoline | 5,7-Dichloro | Antiviral (Dengue Virus) | Significantly enhances inhibitory activity compared to the non-chlorinated parent compound. | nih.gov |
Influence of Chiral Centers on Biological Targets
Chiral centers within a molecule can lead to stereoisomers (enantiomers or diastereomers) that, despite having the same chemical formula and connectivity, possess distinct three-dimensional arrangements. This stereochemistry is often a critical factor in determining biological activity, as molecular targets such as enzymes and receptors are themselves chiral and can interact differently with each stereoisomer.
Suadamin A exhibits significantly more potent activity against M. tuberculosis H37Rv than Suadamin B. The specific stereochemistry of Suadamin A allows its quinoline and monoterpenoid components to adopt a conformation that fits optimally into the binding pocket of its mycobacterial target. mdpi.com This precise fit enhances non-covalent interactions like hydrogen bonding and hydrophobic contacts. In contrast, the alternative stereochemistry of Suadamin B likely results in a conformation that leads to steric hindrance or a misalignment of the pharmacophore within the binding site, thereby reducing its binding affinity and, consequently, its antimycobacterial efficacy. mdpi.com This example highlights the profound importance of stereochemical control in drug design, where a single chiral center can be the deciding factor in a compound's therapeutic potential. mdpi.com
Drug Discovery and Development Initiatives
This compound as a Lead Compound for Novel Therapeutic Agents
While this compound itself is a specific chemical entity, its true value in drug discovery often lies in its role as a foundational scaffold or an intermediate for creating more complex molecules. The quinoline nucleus, particularly when substituted with chlorine, is a well-established platform in medicinal chemistry for the development of new therapeutic agents. nih.gov Researchers utilize such scaffolds to synthesize libraries of related compounds, which can then be screened for activity against a wide array of biological targets.
The versatility of the quinoline core is demonstrated by its presence in drugs targeting a variety of diseases. For instance, different functionalization of the quinoline ring has led to the development of potent antimalarials, antibacterials, and anticancer agents. nih.govnih.govnih.gov A novel quinoline derivative, designated 91b1, was shown to have a significant anticancer effect in both in vitro and in vivo models. nih.gov In another area, 5-chloro-8-hydroxyquinoline (B194070) has been used as a starting material to create new derivatives with broad-spectrum antibacterial activity. nih.gov
Therefore, this compound can be viewed as a valuable starting point or "lead compound" in a broader sense. Its two chlorine atoms provide reactive sites for further chemical modification (e.g., nucleophilic substitution), allowing chemists to systematically alter the structure to optimize pharmacological properties and explore structure-activity relationships (SAR). This approach enables the generation of novel drug candidates with potentially enhanced efficacy, improved target selectivity, and better safety profiles. researchgate.net
Preclinical and Clinical Study Considerations (Excluding Dosage)
Before any new therapeutic agent, including a derivative of this compound, can be tested in humans, it must undergo a rigorous preclinical evaluation. The primary objective of these preclinical studies, which involve in vitro and in vivo (animal) experiments, is to define the compound's pharmacological and toxicological effects. nih.govfda.gov This phase aims to gather sufficient data to make a reasonable assessment of the product's safety for initial human trials. altasciences.com
Key considerations during preclinical development include:
Pharmacology and Toxicology: Studies are designed to characterize the drug's mechanism of action and its effects on various organ systems. Toxicological assessments establish a dose-response relationship for adverse effects and identify a No Observed Adverse Effect Level (NOAEL). fda.gov
Test Material Characterization: The drug substance used in preclinical studies must be sufficiently characterized. The presence of impurities or contaminants can create safety concerns, so purification processes are crucial to ensure the consistency of the material. fda.gov
Analytical Method Validation: For the successful conduct of preclinical studies, validated analytical methods are required to quantitatively measure the concentration of the drug (and its metabolites) in biological matrices like blood or plasma. This ensures that the data collected on drug exposure is reliable. altasciences.com
Following a successful preclinical program, an Investigational New Drug (IND) application is submitted to a regulatory authority like the U.S. FDA. This application must contain three critical areas of information: the animal pharmacology and toxicology data, detailed manufacturing information to ensure the company can produce consistent batches of the drug, and the protocols for the proposed clinical trials. altasciences.com During later stages of clinical development, any major changes to the manufacturing process or formulation may necessitate additional bridging studies to ensure comparability. nih.gov
Development of Quinoline-Based Antivirals (e.g., HIV replication inhibitors)
The quinoline scaffold has proven to be a remarkably fruitful source of antiviral agents, with derivatives showing potency against a wide range of viruses, including HIV, Zika virus, and hepatitis C virus. nih.gov In the context of HIV, quinoline-based compounds have emerged as important inhibitors of viral replication, targeting key viral enzymes and processes. cup.edu.in
A major breakthrough in anti-HIV therapy was the development of integrase inhibitors, and the quinoline scaffold has been central to this class of drugs. cup.edu.incurrent-pharmaceutical-design.com Elvitegravir, a quinolone derivative, is a potent HIV-1 integrase inhibitor that plays a crucial role in antiretroviral therapy. cup.edu.in These inhibitors work by preventing the viral enzyme integrase from inserting the viral genome into the host cell's DNA, a critical step in the HIV replication cycle.
Beyond integrase inhibition, other quinoline-based compounds have been found to inhibit HIV through different mechanisms. Studies have shown that certain 2-aryl quinolines can act as modulators of HIV transcription. nih.govresearchgate.net These compounds were found to inhibit the activity of nuclear factor-kappaB (NF-κB) and specificity protein-1 (SP1), which are transcription factors essential for the expression of HIV genes. nih.gov This dual mechanism of action—targeting both viral enzymes and host factors involved in replication—highlights the versatility of the quinoline scaffold in the ongoing search for novel and more effective anti-HIV agents. nih.govnih.gov
Table 2: Quinoline-Based Antiviral Mechanisms Against HIV
| Mechanism of Action | Target | Example Class/Drug | Reference(s) |
|---|---|---|---|
| Integrase Inhibition | HIV-1 Integrase | Elvitegravir (a quinolone derivative) | cup.edu.in |
Material Science and Catalytic Applications
2,8-Dichloroquinoline in Catalytic Studies
Quinoline (B57606) derivatives are recognized for their versatile applications in catalysis, often functioning as ligands that coordinate with metal centers to form active catalysts. These metal-quinoline complexes can facilitate a variety of organic transformations. For instance, quinoline-based compounds have been shown to form complexes with copper, which then act as catalysts in oxidation reactions. Similarly, cobalt complexes incorporating chloroquinoline derivatives have demonstrated catalytic activity in oligomerization processes.
While specific studies detailing the direct use of this compound as a ligand in catalytic systems are not extensively documented in publicly available research, its structural similarity to other catalytically active quinolines suggests its potential for such applications. The nitrogen atom in the quinoline ring and the chlorine substituents can potentially coordinate with various transition metals, making it a candidate for the development of new catalysts. The electronic properties conferred by the two chlorine atoms could influence the stability and reactivity of the resulting metal complexes, a subject that warrants further investigation. The functionalization of the quinoline scaffold is a significant area of research in medicinal chemistry and materials science, with various catalytic methods being developed for this purpose. rsc.org
Role as a Building Block in Complex Molecule Synthesis
This compound serves as a valuable precursor for the synthesis of more complex, functionalized quinoline derivatives. The two chlorine atoms on the quinoline ring have different reactivities, allowing for selective functionalization through cross-coupling reactions. This differential reactivity is particularly evident in palladium-catalyzed amination reactions.
Research into the palladium-catalyzed amination of various dichloroquinolines has provided insights into the reactivity of the 2- and 8- positions of the quinoline core. researchgate.net In these studies, this compound was reacted with adamantane-containing amines in the presence of a palladium catalyst. The outcomes of these reactions highlight the utility of this compound as a building block for creating substituted aminoquinolines, which are of interest in medicinal chemistry.
The selectivity of the amination reaction is influenced by the steric hindrance of the amine and the specific dichloroquinoline isomer used. For this compound, amination can lead to both mono- and di-substituted products, depending on the reaction conditions and the nature of the amine. This reactivity allows for the controlled, stepwise introduction of different functional groups, further underscoring its role as a versatile building block in organic synthesis. Quinolines, in general, are considered valuable synthons for preparing materials with unique electronic and optical properties. biolmolchem.com
Table 1: Palladium-Catalyzed Amination of this compound with Adamantane-Containing Amines researchgate.net
| Entry | Amine | Product(s) | Yield (%) |
| 1 | Adamantan-1-amine | 8-Chloro-2-(adamantan-1-ylamino)quinoline | 59 |
| 2 | N-Methyl-adamantan-1-amine | 8-Chloro-2-(methyl(adamantan-1-yl)amino)quinoline | 65 |
| 3 | N-Ethyl-adamantan-1-amine | 8-Chloro-2-(ethyl(adamantan-1-yl)amino)quinoline | 71 |
| 4 | N-Butyl-adamantan-1-amine | 8-Chloro-2-(butyl(adamantan-1-yl)amino)quinoline + 2,8-Bis(butyl(adamantan-1-yl)amino)quinoline | 53 + 10 |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity
The functionalization of the quinoline (B57606) core is a pivotal aspect of developing new chemical entities. Future research should prioritize the development of novel synthetic pathways for 2,8-dichloroquinoline derivatives that offer enhanced regioselectivity, efficiency, and sustainability.
Current synthetic strategies often involve multi-step procedures that may lack precise control over the substitution pattern, especially when creating complex derivatives. asianpubs.org Future efforts could focus on transition metal-catalyzed C-H functionalization, which allows for direct and selective modification of the quinoline ring, potentially reducing the number of synthetic steps and improving atom economy. mdpi.com For instance, developing palladium or rhodium-based catalytic systems could enable the selective substitution at positions C-2 and C-8, which is a significant challenge in quinoline chemistry. mdpi.com
Furthermore, electrophile-driven cyclization methods present another promising avenue. acs.org Research into iodocyclization of appropriately substituted phenylprop-1-yn-3-ols has shown high regioselectivity for producing 3-iodoquinolines, and similar innovative strategies could be adapted to achieve the 2,8-dichloro substitution pattern with high fidelity. acs.org The exploration of photochemical methods, such as the dearomative hydroboration of quinolines, could also yield novel pathways to functionalized backbones that can be later converted to 2,8-disubstituted analogs. nih.gov
A key goal will be to create synthetic schemes that are not only selective but also amenable to the rapid generation of diverse derivatives, a prerequisite for building chemical libraries for screening purposes.
Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition Metal-Catalyzed C-H Activation | High atom economy, fewer synthetic steps, direct functionalization. mdpi.com | Development of catalysts with high regioselectivity for the C-2 and C-8 positions. |
| Electrophile-Driven Cyclization | Mild reaction conditions, high yields, and excellent regioselectivity. acs.org | Design of novel precursors tailored for this compound synthesis. |
| Photochemical Dearomatization | Access to highly functionalized, saturated heterocyclic intermediates. nih.govnih.gov | Exploring re-aromatization conditions that selectively install chlorine at C-2 and C-8. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, alignment with green chemistry principles. asianpubs.orgsemanticscholar.org | Optimization of one-pot reactions from anilines to form the 2,8-dichloro scaffold directly. |
Advanced Computational Modeling for Predictive Biology
In silico methodologies are indispensable tools for accelerating drug discovery by predicting the biological activities and pharmacokinetic profiles of novel compounds. nih.govbenthamdirect.com For this compound, advanced computational modeling represents a largely untapped resource that could guide its future development.
Future research should employ a suite of computational techniques to build predictive models for the activity of this compound derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be used to correlate the structural features of a series of designed analogs with their biological activity. mdpi.com This approach can identify which steric and electrostatic fields around the scaffold are critical for enhancing potency, guiding the synthesis of more effective molecules. mdpi.com
Molecular docking simulations can be used to screen virtual libraries of this compound derivatives against a wide array of biological targets, including protein kinases, proteases, and receptors. nih.govmdpi.com Such studies can predict binding affinities and interaction modes, helping to prioritize compounds for synthesis and biological testing. fortunejournals.com For example, docking studies on other quinoline derivatives have successfully identified potential inhibitors for targets like HIV reverse transcriptase and platelet-derived growth factor receptor (PDGFR), providing a clear blueprint for similar investigations into this compound. benthamdirect.comnih.gov
Molecular dynamics (MD) simulations can further refine these findings by providing insights into the stability of the ligand-protein complex over time, offering a more dynamic and accurate picture of the binding event. nih.gov
Table 2: Application of Computational Models in the Study of Quinoline Derivatives
| Computational Method | Objective | Predicted Outcome / Insight | Reference Example |
| 3D-QSAR (CoMFA) | Identify structural features essential for anti-cancer activity. | Contour maps indicating regions where steric bulk or electrostatic charge enhances activity. | Analysis of 33 quinoline derivatives against gastric cancer cell lines. mdpi.com |
| Molecular Docking | Predict binding affinity and mode to a specific protein target. | Calculation of binding energy (kcal/mol) and identification of key interacting amino acid residues. | Docking of quinoline-based compounds into the allosteric site of HIV reverse transcriptase. nih.gov |
| Inverse Virtual Screening | Identify potential biological targets for a class of compounds. | Ranking of protein targets based on predicted binding affinity. | Identification of Leishmania major N-myristoyltransferase as a target for 2-aryl-quinoline-4-carboxylic acids. nih.gov |
| Molecular Dynamics | Assess the stability of a ligand-protein complex. | Simulation of conformational changes and binding stability over nanoseconds. | 100-nanosecond simulation of novel quinoline compounds with serine/threonine protein kinase. mdpi.com |
Exploration of New Biological Targets and Therapeutic Areas
The quinoline scaffold is associated with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties. biointerfaceresearch.commdpi.com However, the specific biological targets of many derivatives, including this compound, remain poorly defined. A significant future research direction is the systematic exploration of new biological targets and, consequently, new therapeutic areas for this compound.
Chemical proteomics is a powerful strategy for target deconvolution. nih.gov By immobilizing a derivative of this compound on a solid support, it can be used as a chemical probe to capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel and potentially unexpected biological targets. nih.gov A similar approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as previously unknown targets of other quinoline drugs. nih.gov Quantitative thermal proteome profiling, which measures changes in protein thermal stability upon ligand binding, offers another unbiased method to identify direct targets in a cellular context. mdpi.com
Given the established role of numerous quinoline derivatives as kinase inhibitors, a focused investigation into the effect of this compound on the human kinome is warranted. nih.govresearchgate.net Many FDA-approved kinase inhibitors feature a quinoline core, targeting receptors like VEGFR and c-Met. mdpi.com Screening this compound and its analogs against a panel of protein kinases could uncover potent and selective inhibitors relevant to oncology and inflammatory diseases.
Table 3: Known Therapeutic Areas and Protein Targets for Quinoline-Based Compounds
| Therapeutic Area | Protein Target Class | Specific Examples |
| Oncology | Protein Kinases | VEGFR, c-Met, PI3K/mTOR, EGFR mdpi.comresearchgate.net |
| Infectious Disease | Parasitic Enzymes | Plasmodium Heme Polymerase, Falcipain-2 mdpi.comnih.gov |
| Infectious Disease | Bacterial Enzymes | DNA Gyrase, Topoisomerase IV |
| Neuroscience | Receptors / Enzymes | N-methyl-D-aspartate (NMDA) receptor antagonists |
| Immunology | Metabolic Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) nih.gov |
Integration with Combinatorial Chemistry and High-Throughput Screening
Modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS) to rapidly evaluate large numbers of compounds. nih.govnih.gov The this compound scaffold is an ideal starting point for the construction of a focused combinatorial library due to its two chemically distinct and reactive chlorine atoms.
Future work should focus on leveraging these reactive sites in parallel synthesis schemes to generate a large library of diverse analogs. nih.gov The chlorine at the 2-position and the 8-position can be displaced by a wide variety of nucleophiles, such as amines, alcohols, and thiols. By using a matrix approach—reacting a set of diverse amines at one position while varying a set of alcohols at the other—a large and structurally diverse library can be efficiently assembled. wikipedia.org
Once synthesized, this library can be subjected to HTS against various biological targets or in cell-based assays. mdpi.com HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hits"—compounds that show activity in a particular assay. nih.gov For example, a this compound-based library could be screened against a panel of cancer cell lines to identify compounds with potent antiproliferative activity, or against specific enzymes to find novel inhibitors. This approach accelerates the discovery of structure-activity relationships (SAR) and identifies promising lead compounds for further optimization. biomol.com
Table 4: Hypothetical Design of a Combinatorial Library from this compound
| Scaffold | Building Blocks at C-2 (R¹) | Building Blocks at C-8 (R²) | Potential Library Size |
| This compound | Set of 50 primary/secondary amines (e.g., morpholine, piperazine (B1678402) derivatives, anilines) | Set of 50 alcohols/phenols (e.g., substituted phenols, aliphatic alcohols) | 50 x 50 = 2,500 unique compounds |
| This compound | Set of 100 diverse amines | Single functionalization at C-8 with a thiol linker for immobilization | 100 compounds for affinity-based screening |
This integrated approach of combinatorial synthesis followed by HTS represents the most direct path to unlocking the therapeutic potential hidden within the this compound scaffold, transforming it from a simple chemical entity into a rich source of potential drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
